N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-4-methoxybenzamide is a complex organic compound featuring a unique diazepino-benzimidazole core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the diazepino-benzimidazole core, followed by functionalization to introduce the phenyl and methoxybenzamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with key cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
Uniqueness
N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-4-methoxybenzamide is unique due to its specific diazepino-benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development .
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]benzimidazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N4O2/c1-31-21-13-7-18(8-14-21)25(30)26-19-9-11-20(12-10-19)28-15-4-16-29-23-6-3-2-5-22(23)27-24(29)17-28/h2-3,5-14H,4,15-17H2,1H3,(H,26,30) |
InChI Key |
IYUMIVQTCDOMHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCN4C(=NC5=CC=CC=C54)C3 |
Origin of Product |
United States |
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